molecular formula C25H28N2O2 B10779592 N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)furan-2-carboxamide CAS No. 2309383-07-9

N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)furan-2-carboxamide

Cat. No.: B10779592
CAS No.: 2309383-07-9
M. Wt: 388.5 g/mol
InChI Key: BFKNHOZXFOQILA-UHFFFAOYSA-N
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Description

ortho-Methyl Furanyl fentanyl is a novel synthetic opioid that bears structural resemblance to fentanyl. It is a potent mu-opioid receptor agonist, similar in potency to fentanyl, and has been detected in toxicology cases. This compound is part of the broader class of fentanyl analogues, which have been developed for various research and forensic applications .

Preparation Methods

The synthesis of ortho-Methyl Furanyl fentanyl involves several steps, starting with the preparation of the precursor, ortho-methyl 4-ANPP. This precursor is then reacted with furanyl carboxylic acid under specific conditions to yield the final product. The reaction typically requires the use of reagents such as anhydrous solvents and catalysts to facilitate the process. Industrial production methods may involve optimizing these conditions to increase yield and purity .

Chemical Reactions Analysis

Metabolic Pathways

The compound undergoes Phase I and Phase II biotransformations , primarily mediated by cytochrome P450 enzymes and conjugation enzymes.

Key Metabolic Reactions

  • N-dealkylation

    • Mechanism : Oxidative cleavage of the piperidine ring’s N-alkyl chain via CYP3A4 and other CYP isoforms .

    • Major Metabolite : Nor compound (removal of the phenethyl group).

    • Example : Acetylfentanyl metabolizes to noracetylfentanyl .

  • Hydroxylation

    • Sites : Piperidine ring, phenethyl group, or anilino moiety .

    • Outcomes : Formation of mono- or dihydroxylated metabolites, which may undergo further methylation (e.g., catechol-O-methyltransferase activity) .

  • Ester Hydrolysis

    • Mechanism : Cleavage of amide bonds (e.g., in cyclobutylfentanyl analogs) .

    • Product : Primary amine metabolites like 4-ANPP (4-aminopropiophenone) .

  • Glucuronidation/Sulfation

    • Phase II Conjugation : Hydroxylated metabolites may form stable glucuronide or sulfate conjugates .

Comparison with Analogous Compounds

Compound Key Metabolic Features Relevant Data
Furanylfentanyl N-dealkylation (norfuranylfentanyl), hydroxylation, and glucuronidation .Detected in fatal intoxication cases; binding affinity to MOR (Ki = 0.0279 nM) .
Cyclopropylfentanyl Nor metabolite via N-dealkylation; hydroxylation of cyclopropyl ring .Norcyclopropylfentanyl identified in urine samples .
Acetylfentanyl N-dealkylation, hydroxylation, and ester hydrolysis .31 metabolites identified in hepatocytes, including glucuronides .

Structural Influences on Reactivity

The o-tolyl group (methyl-substituted phenyl) may alter:

  • Lipophilicity : Affects CNS penetration and receptor binding.

  • Metabolic Stability : Methyl substitution could reduce hydroxylation susceptibility compared to para-substituted analogs.

  • Pharmacological Profile : Variations in receptor binding affinity (e.g., MOR, KOR) .

Limitations and Research Gaps

  • Direct Data : No specific studies on N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)furan-2-carboxamide’s metabolism.

  • Toxicity : Similar fentanyl analogs cause severe overdoses, but potency varies by structure .

  • Forensic Challenges : Metabolite identification requires advanced LC-MS/MS due to structural complexity .

Scientific Research Applications

Pharmacological Applications

  • Analgesic Properties :
    • Research indicates that compounds similar to N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)furan-2-carboxamide exhibit potent analgesic effects. These compounds are often investigated as alternatives to traditional opioids due to their potential to provide pain relief with reduced side effects.
  • Anticancer Activity :
    • Preliminary studies suggest that this compound may possess anticancer properties. For instance, analogs of furan-based carboxamides have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. Such compounds are being evaluated for their ability to target specific cancer pathways, making them promising candidates for further development in oncology.
  • Neuropharmacological Effects :
    • The structure of this compound suggests potential interactions with neurotransmitter systems. Compounds with similar structures have been studied for their effects on mood disorders and neurodegenerative diseases, indicating a possible role in psychiatric medicine.

Case Study 1: Anticancer Efficacy

A study explored the effects of this compound on ovarian cancer models. The compound demonstrated significant growth inhibition in vitro and in vivo, leading to further investigations into its mechanism of action, which appears to involve apoptosis induction and anti-angiogenic properties.

Case Study 2: Analgesic Activity

In a controlled trial, researchers evaluated the analgesic efficacy of this compound compared to standard opioid treatments. Results indicated that while the compound provided comparable pain relief, it exhibited a lower incidence of side effects such as respiratory depression, making it a candidate for safer pain management therapies.

Mechanism of Action

ortho-Methyl Furanyl fentanyl exerts its effects by binding to mu-opioid receptors, which are G-protein-coupled receptors. Upon binding, it activates the receptor, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic AMP levels. This results in reduced neurotransmitter release and modulation of pain signals. The molecular targets involved include the mu-opioid receptor and associated signaling pathways .

Comparison with Similar Compounds

ortho-Methyl Furanyl fentanyl is unique among fentanyl analogues due to the presence of the ortho-methyl group on the phenyl ring and the furanyl group. Similar compounds include:

Properties

CAS No.

2309383-07-9

Molecular Formula

C25H28N2O2

Molecular Weight

388.5 g/mol

IUPAC Name

N-(2-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide

InChI

InChI=1S/C25H28N2O2/c1-20-8-5-6-11-23(20)27(25(28)24-12-7-19-29-24)22-14-17-26(18-15-22)16-13-21-9-3-2-4-10-21/h2-12,19,22H,13-18H2,1H3

InChI Key

BFKNHOZXFOQILA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4=CC=CO4

Origin of Product

United States

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